molecular formula C11H10ClNO5 B1364064 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid CAS No. 85633-96-1

4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid

Cat. No. B1364064
CAS RN: 85633-96-1
M. Wt: 271.65 g/mol
InChI Key: ZDGKTISONWFCDF-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid (CMPB) is a carboxylic acid that has been widely used in scientific research due to its unique properties. CMPB is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and other conditions. It has been used in laboratory experiments for its ability to inhibit enzymes, modulate ion channels, and act as a substrate for metabolic enzymes. CMPB is also known to have biochemical and physiological effects on various tissues and cells.

Scientific Research Applications

Synthesis and Derivative Formation

4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid is involved in various synthetic processes. For instance, it has been used in the synthesis of difluoro-derivatives of anti-cancer drugs, such as chlorambucil, through multi-stage processes involving acid chlorides and ethyl malonate/butyl lithium, followed by sulfur tetrafluoride/hydrogen fluoride treatment (Buss, Coe, & Tatlow, 1986). Additionally, it plays a role in the synthesis of chiral tetronic acid derivatives via organocatalytic conjugate addition to nitroalkenes, showcasing its versatility in organic synthesis (Yan et al., 2012).

Application in Medicinal Chemistry

In the realm of medicinal chemistry, this compound is involved in the formation of various derivatives with potential biological activities. One notable application is in the development of hydroxycoumarin derivatives, which have been investigated for their antioxidant properties. These investigations include the study of compounds like ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, highlighting the compound's relevance in pharmacological research (Stanchev et al., 2009).

Vibrational Spectroscopy and Structural Analysis

The compound is also used in vibrational spectroscopy and supramolecular studies. For instance, the vibrational spectroscopic study of chloramphenicol succinate, a derivative of this compound, provides insights into its crystal structure and molecular interactions. Such studies are supported by Density Functional Theory (DFT) calculations and are crucial for understanding the molecular properties of pharmaceutical compounds (Fernandes et al., 2017).

Environmental Applications

Additionally, this compound finds its use in environmental chemistry. The complete oxidation of pesticides like metolachlor in water through photoassisted Fenton reaction involves derivatives of this compound. Such reactions play a significant role in the degradation of harmful compounds, contributing to environmental cleanup efforts (Pignatello & Sun, 1995).

properties

IUPAC Name

4-(4-chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO5/c1-6(4-10(14)15)11(16)7-2-3-8(12)9(5-7)13(17)18/h2-3,5-6H,4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGKTISONWFCDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601225443
Record name 4-Chloro-β-methyl-3-nitro-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836120
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

85633-96-1
Record name 4-Chloro-β-methyl-3-nitro-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85633-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-β-methyl-3-nitro-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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